molecular formula C8H5Cl2NO2 B11772442 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one CAS No. 40507-94-6

6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one

Cat. No.: B11772442
CAS No.: 40507-94-6
M. Wt: 218.03 g/mol
InChI Key: DNIHQVLDLSLGQP-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 3rd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized benzoxazole derivatives.

Scientific Research Applications

6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methylbenzoxazol-2(3H)-one: Similar structure but with a methyl group instead of a chloromethyl group.

    6-Chloro-3-(bromomethyl)benzoxazol-2(3H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one makes it unique compared to its analogs. This functional group can participate in specific chemical reactions, such as nucleophilic substitution, which may not be possible with other similar compounds.

Properties

CAS No.

40507-94-6

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5Cl2NO2/c9-4-11-6-2-1-5(10)3-7(6)13-8(11)12/h1-3H,4H2

InChI Key

DNIHQVLDLSLGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CCl

Origin of Product

United States

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